Tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is a synthetic compound with significant applications in medicinal chemistry, particularly as an intermediate in the synthesis of anticoagulants such as edoxaban. Its specific stereochemistry is crucial for its biological activity, influencing how it interacts with biological targets.
This compound is primarily synthesized in laboratory settings and has been documented in various scientific publications and patents. It is recognized for its role in developing direct factor Xa inhibitors, which are important in treating thromboembolic disorders.
Tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate falls under the category of carbamates and amines. It is classified as a pharmaceutical compound due to its potential therapeutic applications.
The synthesis of tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate typically involves several key steps:
Industrial synthesis often employs optimized conditions to maximize yield and purity, focusing on temperature control, reaction time, and solvent selection. Advanced techniques may include continuous flow synthesis for scalability.
The molecular formula for tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is . The compound features a cyclohexane ring with various functional groups that contribute to its pharmacological properties.
The compound's stereochemistry is defined by its chiral centers at positions 1, 2, and 5 on the cyclohexane ring. This configuration is essential for its biological activity as it influences interactions with target proteins.
Tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate can undergo several chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, it alters their activity, leading to various biological effects that are particularly relevant in anticoagulation therapy.
The compound exhibits typical characteristics associated with carbamates:
Key chemical properties include:
Tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate has diverse applications in various fields:
This compound represents a significant advancement in synthetic chemistry with promising applications in medical science.
The original synthesis routes established the foundation for its current industrial production. A pivotal advancement came through catalytic hydrogenation methodologies that stereoselectively generated the trans-diaminocyclohexane core. As documented in patent literature, a high-yielding (87.7%) hydrogenation process utilizes Pd/C (10 wt%) under moderate hydrogen pressure (0.4-0.6 MPa) in methanol at 50-60°C, followed by crystallization-driven purification:
Step 1: Catalytic hydrogenation of precursor using 10% Pd/C in MeOH Step 2: Reaction monitoring until H₂ uptake ceases (~4-6 hours) Step 3: Filtration, solvent removal, and residue dissolution in acetonitrile Step 4: Filtration and toluene-mediated crystallization (0-5°C)
Early applications capitalized on the compound’s stability and crystallinity for peptide backbone modification. Its oxalate salt (CAS: 1210348-34-7) and hydrate form (CAS: 1353893-22-7) were developed to enhance handling properties, with the oxalate salt exhibiting superior crystallinity for chromatographic-free purification [6] [9]. Key physicochemical properties enabled these applications:
Table 1: Physicochemical Profile of tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₁₄H₂₇N₃O₃ | Free base [2] [7] |
Molecular Weight | 285.38 g/mol | Free base [4] |
Rotatable Bonds | 6 | Computational [7] |
H-Bond Donors | 2 (amino + carbamate NH) | Experimental [10] |
H-Bond Acceptors | 4 (carbonyl O, carbamate O) | Experimental [10] |
Topological Polar Surface Area | 84.66 Ų | Computational [7] |
Consensus LogP | 0.93 | XLOGP3, WLOGP, MLOGP models [7] |
The compound’s fixed (1R,2S,5S) configuration provides a rigid chiral template for diastereoselective reactions. The juxtaposed primary amino and Boc-protected secondary amino groups enable orthogonal functionalization—critical for synthesizing complex targets like edoxaban, a Factor Xa inhibitor. In edoxaban synthesis, the free amino group undergoes regioselective acylation with ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate under mild conditions (0-25°C) in aprotic solvents (acetonitrile or DMF), using tertiary amines (triethylamine or DIPEA) as bases. This yields the advanced intermediate tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate without epimerization [3] [8].
The dimethylcarbamoyl group enhances solubility in organic reaction media while preventing lactamization during transformations. Key synthetic advantages include:
Table 2: Key Synthetic Intermediates Derived from This Chiral Building Block
Intermediate | Synthetic Role | Yield | Application |
---|---|---|---|
tert-Butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate | Acylated product from free amino group | 89-93% | Edoxaban precursor [3] [8] |
tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate | Salt form for purification | 95% purity | Crystallization vehicle [9] |
This compound’s conformational rigidity makes it ideal for mimicking peptide β-turns and side-chain functionalities. The trans-1,2-diaminocyclohexane core replicates the spatial orientation of dipeptide backbones while resisting enzymatic degradation—critical for oral bioavailability in protease inhibitors. In edoxaban (anticoagulant), it positions the key pharmacophores: the 5-chloropyridin-2-yl group engages in π-stacking, while the dimethylcarbamoyl moiety occupies the S1 pocket of Factor Xa with sub-nM affinity [3] [8].
Design advantages include:
Emerging applications extend to hepatitis C virus (HCV) NS3/4A protease inhibitors, where derivatives show improved metabolic stability over 2-quinolinecarboxamide-based precursors. The scaffold’s adaptability is evidenced by salt engineering: oxalate and hydrate forms (e.g., CAS 1353893-22-7) optimize solubility and crystallinity without altering stereochemistry [6] [9].
Table 3: Engineered Salt Forms and Their Properties
Derivative | CAS Number | Molecular Formula | Key Property |
---|---|---|---|
tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate | 1353893-22-7 | C₁₄H₂₇N₃O₃·C₂H₂O₄·H₂O | Enhanced aqueous solubility [9] |
tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalic acid (1:1) | 1210348-34-7 | C₁₆H₂₉N₃O₇ | Improved crystallinity [1] [6] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7